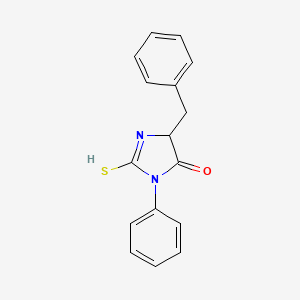
4-benzyl-1-phenyl-2-sulfanyl-4H-imidazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a type strain with the strain designation HST21 . This compound is a bacterium that belongs to the genus Streptomyces, which is known for its significant role in natural product synthesis, particularly antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Streptomyces altiplanensis involves isolating the bacterium from its natural habitat. The isolation process typically includes culturing the bacterium on a suitable medium under specific conditions that promote its growth. The medium often contains nutrients such as glucose, yeast extract, and peptone, which support the growth and proliferation of the bacterium.
Industrial Production Methods
Industrial production of Streptomyces altiplanensis involves large-scale fermentation processes. The bacterium is cultured in bioreactors under controlled conditions, including temperature, pH, and oxygen levels. The fermentation process is optimized to maximize the yield of the desired compounds produced by the bacterium. After fermentation, the compounds are extracted and purified using various techniques such as solvent extraction, chromatography, and crystallization.
化学反应分析
Types of Reactions
Streptomyces altiplanensis undergoes various chemical reactions, including:
Oxidation: The bacterium can oxidize organic substrates to produce secondary metabolites.
Reduction: It can reduce certain compounds, leading to the formation of reduced metabolites.
Substitution: The bacterium can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various antibiotics, enzymes, and other bioactive compounds. These products have significant applications in medicine, agriculture, and industry.
科学研究应用
Streptomyces altiplanensis has numerous scientific research applications, including:
Chemistry: It is used in the synthesis of novel compounds and the study of natural product biosynthesis.
Biology: The bacterium is studied for its role in soil ecology and its interactions with other microorganisms.
Medicine: It is a source of antibiotics and other therapeutic agents used to treat bacterial infections and other diseases.
Industry: The bacterium is used in the production of enzymes and other bioactive compounds for industrial applications.
作用机制
The mechanism of action of Streptomyces altiplanensis involves the production of bioactive compounds that target specific molecular pathways in other organisms. These compounds can inhibit the growth of pathogenic bacteria, fungi, and other microorganisms by interfering with their cellular processes. The molecular targets include enzymes, ribosomes, and cell membranes, which are essential for the survival and proliferation of the target organisms.
相似化合物的比较
Streptomyces altiplanensis can be compared with other similar compounds, such as:
Streptomyces griseus: Known for producing the antibiotic streptomycin.
Streptomyces coelicolor: A model organism for studying the genetics and biochemistry of antibiotic production.
Streptomyces avermitilis: Known for producing avermectins, which are used as antiparasitic agents.
The uniqueness of Streptomyces altiplanensis lies in its ability to produce a distinct set of bioactive compounds with unique chemical structures and biological activities. This makes it a valuable resource for discovering new antibiotics and other therapeutic agents.
属性
IUPAC Name |
4-benzyl-1-phenyl-2-sulfanyl-4H-imidazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDCDSHFIITFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=N2)S)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=N2)S)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
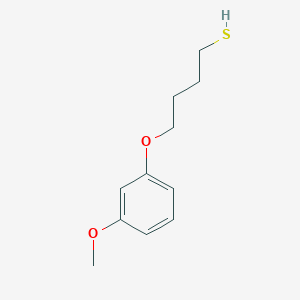
![2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid](/img/structure/B7775717.png)
![2-[(2-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775724.png)


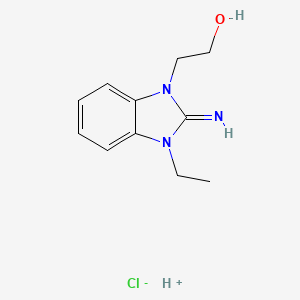
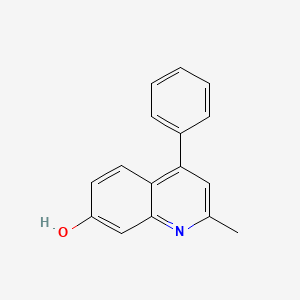
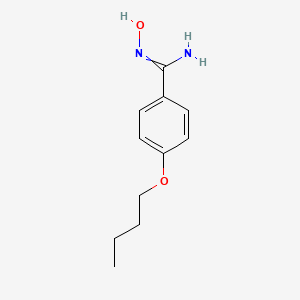
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate;hydrochloride](/img/structure/B7775767.png)
![2-[(2-methoxy-4-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775779.png)
![2-[[1-(1-adamantyl)ethylamino]methylidene]indene-1,3-dione](/img/structure/B7775780.png)
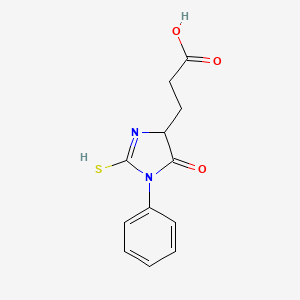
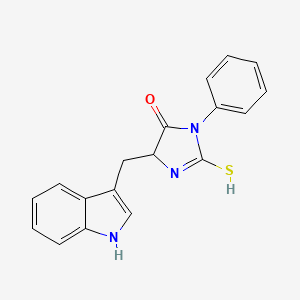
![2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B7775803.png)
